molecular formula C23H24ClN3O4 B1233401 (E)-2-(1H-benzimidazol-2-yl)-3-(3-chloro-5-ethoxy-4-methoxyphenyl)-1-morpholin-4-ylprop-2-en-1-one

(E)-2-(1H-benzimidazol-2-yl)-3-(3-chloro-5-ethoxy-4-methoxyphenyl)-1-morpholin-4-ylprop-2-en-1-one

Cat. No. B1233401
M. Wt: 441.9 g/mol
InChI Key: ZXLQIKBYLSJLEQ-FOWTUZBSSA-N
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Description

2-(1H-benzimidazol-2-yl)-3-(3-chloro-5-ethoxy-4-methoxyphenyl)-1-(4-morpholinyl)-2-propen-1-one is an olefinic compound. It derives from a cinnamic acid.

Scientific Research Applications

Polymorph Analysis and Crystal Structure

  • Afobazole Polymorphs : Chernyshev et al. (2013) studied the crystal structures of two monoclinic polymorphs of Afobazole, a drug with the active component related to the queried compound. Their findings detailed the crystal packing and conformation of the dications in these polymorphs, noting variations in hygroscopicity due to structural differences, specifically the presence of channels allowing water molecules to penetrate the crystal structure Chernyshev et al., 2013.

Synthesis and Chemical Properties

  • Benzimidazoles Synthesis and Activity : Özil et al. (2018) reported on the synthesis of 2-(aryl)-6-morpholin-4-yl(or 4-methylpiperazin-1-yl)-1H-benzimidazole derivatives, highlighting their antioxidant activities and potential as glucosidase inhibitors. They elaborated on the effective synthesis methodology and provided insights into the structure-activity relationship of these compounds Özil et al., 2018.

Antimicrobial and Antibacterial Activity

  • Anti-Helicobacter Pylori Agents : Kühler et al. (2002) explored novel structures derived from 2-[[(2-pyridyl)methyl]thio]-1H-benzimidazole with antibacterial properties selective for Helicobacter spp. The study highlighted the bactericidal potency of these compounds and their species-specific activity Kühler et al., 2002.

Conformational Analyses and Molecular Docking Studies

  • EGFR Inhibitors : Karayel (2021) conducted a comprehensive study on benzimidazole derivatives bearing 1,2,4-triazole, examining their anti-cancer properties. The research utilized density functional theory and molecular docking, revealing the stable states of the structures and their potential as EGFR inhibitors Karayel, 2021.

Synthesis and Biological Evaluation

  • α-Glucosidase Inhibition : Menteşe et al. (2020) synthesized 4-(5-fluoro-2-substituted-1H-benzimidazol-6-yl)morpholine derivatives and evaluated their α-glucosidase inhibitory potential. The study presented compelling evidence of these compounds' inhibitory effects, with one particular compound exhibiting the highest inhibitory effect among those examined Menteşe et al., 2020.

Structure and Molecular Stability

  • Molecular Stabilities and Conformational Analyses : Yoon et al. (2011) detailed the conformation of the morpholine ring and the benzimidazole ring in Ethyl 1-[2-(morpholin-4-yl)ethyl]-2-[4-(trifluoromethyl)phenyl]-1H-benzimidazole-5-carboxylate, providing insights into the crystal structure and stability of the compound Yoon et al., 2011.

properties

Molecular Formula

C23H24ClN3O4

Molecular Weight

441.9 g/mol

IUPAC Name

(E)-2-(1H-benzimidazol-2-yl)-3-(3-chloro-5-ethoxy-4-methoxyphenyl)-1-morpholin-4-ylprop-2-en-1-one

InChI

InChI=1S/C23H24ClN3O4/c1-3-31-20-14-15(13-17(24)21(20)29-2)12-16(23(28)27-8-10-30-11-9-27)22-25-18-6-4-5-7-19(18)26-22/h4-7,12-14H,3,8-11H2,1-2H3,(H,25,26)/b16-12+

InChI Key

ZXLQIKBYLSJLEQ-FOWTUZBSSA-N

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C(\C2=NC3=CC=CC=C3N2)/C(=O)N4CCOCC4)Cl)OC

SMILES

CCOC1=C(C(=CC(=C1)C=C(C2=NC3=CC=CC=C3N2)C(=O)N4CCOCC4)Cl)OC

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C(C2=NC3=CC=CC=C3N2)C(=O)N4CCOCC4)Cl)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(E)-2-(1H-benzimidazol-2-yl)-3-(3-chloro-5-ethoxy-4-methoxyphenyl)-1-morpholin-4-ylprop-2-en-1-one
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(E)-2-(1H-benzimidazol-2-yl)-3-(3-chloro-5-ethoxy-4-methoxyphenyl)-1-morpholin-4-ylprop-2-en-1-one
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(E)-2-(1H-benzimidazol-2-yl)-3-(3-chloro-5-ethoxy-4-methoxyphenyl)-1-morpholin-4-ylprop-2-en-1-one
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(E)-2-(1H-benzimidazol-2-yl)-3-(3-chloro-5-ethoxy-4-methoxyphenyl)-1-morpholin-4-ylprop-2-en-1-one
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(E)-2-(1H-benzimidazol-2-yl)-3-(3-chloro-5-ethoxy-4-methoxyphenyl)-1-morpholin-4-ylprop-2-en-1-one
Reactant of Route 6
Reactant of Route 6
(E)-2-(1H-benzimidazol-2-yl)-3-(3-chloro-5-ethoxy-4-methoxyphenyl)-1-morpholin-4-ylprop-2-en-1-one

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